molecular formula C14H12BFN2O2 B2369991 (1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid CAS No. 2377607-75-3

(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid

Cat. No.: B2369991
CAS No.: 2377607-75-3
M. Wt: 270.07
InChI Key: PMHYKFABQAYHBW-UHFFFAOYSA-N
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Biological Activity

(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H12BFN2OC_{14}H_{12}BFN_2O, with a molecular weight of approximately 252.06 g/mol. The presence of the boronic acid group is significant for its biological interactions, particularly in enzyme inhibition and as a tool for drug development.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : Boronic acids are known to interact with serine proteases and other enzymes by forming reversible covalent bonds. This interaction can inhibit enzyme activity, which is crucial in therapeutic contexts such as cancer treatment and metabolic disorders.
  • Targeting Protein Interactions : The compound may also influence protein-protein interactions, which are vital in various signaling pathways.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound through various assays:

In Vitro Studies

In vitro assays have demonstrated the compound's potential as an inhibitor in biochemical pathways. For example:

  • Cell Proliferation Assays : The compound was tested on cancer cell lines, showing a dose-dependent inhibition of cell proliferation.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and efficacy of this compound. Key findings include:

  • Toxicity Profiles : Studies indicated that at therapeutic doses, the compound exhibited minimal toxicity to vital organs.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : A study demonstrated that this compound effectively inhibited tumor growth in xenograft models by targeting specific oncogenic pathways.
  • Anti-inflammatory Effects : Research indicated that the compound reduced inflammation markers in animal models of arthritis.

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResultReference
Enzyme Inhibition

Q & A

Q. What synthetic strategies are recommended for the preparation of (1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid, and how can side reactions like boroxine formation be minimized?

Basic Research Question
The synthesis of aromatic boronic acids often involves Suzuki-Miyaura coupling precursors or directed ortho-metalation. For this compound, a multi-step approach is likely required:

  • Step 1: Introduce the benzyl group to the benzodiazole core via alkylation or nucleophilic substitution.
  • Step 2: Fluorination at the 6-position using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH.
  • Step 3: Boronation via lithium-halogen exchange followed by reaction with trialkyl borates, or Miyaura borylation with a palladium catalyst .
    To minimize boroxine formation (dehydration/trimerization), use pinacol ester protection during synthesis. Derivatization with diols (e.g., pinacol) stabilizes the boronic acid and simplifies purification .

Q. How can MALDI-MS be optimized for characterizing this compound, given its propensity for dehydration?

Basic Research Question
MALDI-MS analysis of boronic acids is challenging due to dehydration/cyclization. Two strategies are effective:

  • Derivatization: Convert the boronic acid to a pinacol ester in situ using 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent. This suppresses boroxine formation and enhances ionization .
  • On-plate esterification: Mix the sample with DHB matrix and a diol (e.g., 1,2-ethanediol) directly on the MALDI plate. This ensures rapid esterification without additional purification steps .

Q. What structural features of this compound influence its binding affinity to diol-containing biomolecules?

Advanced Research Question
The binding thermodynamics and kinetics depend on:

  • Electron-withdrawing groups: The fluorine atom at the 6-position lowers the pKa of the boronic acid, enhancing diol binding at physiological pH .
  • Aromatic conjugation: The benzodiazole core provides rigidity, improving selectivity for cis-diols (e.g., glycans on cell surfaces).
  • Steric effects: The benzyl group may hinder binding to bulky diols but improve specificity for smaller targets (e.g., fructose). Quantify binding using fluorescence titrations or isothermal titration calorimetry (ITC) .

Q. How do kinetic parameters (kon/koff) of diol binding for this compound compare to other arylboronic acids, and what experimental methods are suitable for measurement?

Advanced Research Question
Stopped-flow fluorescence spectroscopy is ideal for determining kon/koff values. For example:

  • Procedure: Mix the boronic acid with excess diol (e.g., D-fructose) in a stopped-flow apparatus and monitor fluorescence changes (if the compound is fluorogenic) .
  • Trends: Fluorinated arylboronic acids typically exhibit faster kon values (~10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup>) due to lower pKa. The 1-benzyl group may slow koff by stabilizing hydrophobic interactions .

Q. How can researchers resolve contradictions in binding affinity data obtained from different analytical methods (e.g., NMR vs. fluorescence)?

Advanced Research Question
Discrepancies often arise from:

  • pH sensitivity: Fluorescence assays require buffered conditions, whereas NMR may inadvertently alter pH. Standardize buffers (e.g., 100 mM phosphate, pH 7.4) across methods.
  • Dynamic vs. static quenching: Confirm binding mechanisms via Stern-Volmer plots in fluorescence assays to distinguish collisional quenching from complex formation .
  • Ionic strength effects: High salt concentrations in NMR (e.g., D2O) can weaken boronic acid-diol binding. Use low-ionic-strength buffers for cross-method consistency .

Q. What strategies are recommended for integrating this compound into electrochemical biosensors for real-time glucose monitoring?

Advanced Research Question
Key design considerations:

  • Redox-active polymers: Use poly-nordihydroguaiaretic acid (PNDGA) as a conductive matrix. The polymer immobilizes the boronic acid on the electrode and acts as a molecular sieve to exclude interferents (e.g., plasma proteins) .
  • Competitive displacement assays: Pair the boronic acid with a redox-active indicator (e.g., ferrocene). Glucose binding displaces the indicator, generating a measurable current change .

Q. How does the fluorinated benzodiazole core influence proteasome inhibitory activity compared to non-fluorinated analogs?

Advanced Research Question
Fluorine enhances proteasome inhibition by:

  • Electronic effects: Increasing electrophilicity of the boronic acid, improving covalent binding to the proteasome’s threonine residue.
  • Metabolic stability: Fluorine reduces oxidative metabolism, extending half-life in vivo. Compare IC50 values against human 20S proteasome using fluorogenic substrates (e.g., Suc-LLVY-AMC) .

Q. What computational methods are effective for predicting the pKa and diol-binding thermodynamics of this compound?

Advanced Research Question
Use density functional theory (DFT) and molecular dynamics (MD):

  • pKa prediction: Calculate the free energy difference between the boronic acid and its conjugate base using solvation models (e.g., COSMO-RS) .
  • Diol binding: Perform docking simulations with diol-containing targets (e.g., β-glucosidase) to identify key hydrogen-bonding interactions. Validate with experimental ITC data .

Q. What analytical challenges arise in HPLC separation of this compound from structurally similar boronic acids, and how can they be addressed?

Advanced Research Question
Challenges include peak tailing and low resolution due to residual silanol interactions. Solutions:

  • Column selection: Use MaxPeak™ Premier columns with hybrid surface technology to minimize nonspecific adsorption .
  • Mobile phase optimization: Add 0.1% formic acid to improve peak symmetry. Gradient elution with acetonitrile/water (5–95% over 20 min) resolves closely related analogs .

Q. How can researchers leverage the benzodiazole moiety for fluorescence-based cellular imaging applications?

Advanced Research Question
The benzodiazole core can act as a fluorophore. Strategies include:

  • Two-photon excitation: Utilize near-infrared wavelengths (e.g., 750 nm) to image boronic acid-diol complexes in live cells with minimal photodamage .
  • pH-responsive imaging: The compound’s fluorescence intensity increases with pH (pKa ~7.6), enabling mapping of intracellular pH gradients in real time .

Properties

IUPAC Name

(1-benzyl-6-fluorobenzimidazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BFN2O2/c16-12-7-14-13(6-11(12)15(19)20)17-9-18(14)8-10-4-2-1-3-5-10/h1-7,9,19-20H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHYKFABQAYHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1F)N(C=N2)CC3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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